molecular formula C20H22N2O2 B5411952 7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE

7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE

Cat. No.: B5411952
M. Wt: 322.4 g/mol
InChI Key: JONBSVGDEYLTQJ-UHFFFAOYSA-N
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Description

7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE is a complex organic compound belonging to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromenoquinoline core with an amino group at position 7 and a tert-butyl group at position 11.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of an aldehyde with malononitrile, followed by cyclization and subsequent functional group modifications, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenoquinolines and related heterocyclic compounds with similar structural features. Examples include:

  • 7-AMINO-11-TERT-BUTYL-9,10,11,12-TETRAHYDRO-6H-CHROMENO[3,4-C]QUINOLIN-6-ONE
  • 4-HYDROXY-2-QUINOLONES
  • PYRANO[3,2-C]QUINOLONES

Uniqueness

The uniqueness of 7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE lies in its specific substitution pattern and the presence of both amino and tert-butyl groups. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

7-amino-11-tert-butyl-9,10,11,12-tetrahydrochromeno[3,4-c]quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-20(2,3)11-8-9-14-13(10-11)16-12-6-4-5-7-15(12)24-19(23)17(16)18(21)22-14/h4-7,11H,8-10H2,1-3H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONBSVGDEYLTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(C(=N2)N)C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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